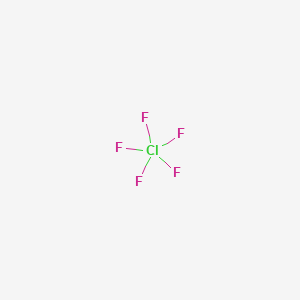Chlorine pentafluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
- Fluorination and Oxidation Agent: Due to its high fluorine content and strong oxidizing nature, Chlorine pentafluoride can be used to introduce fluorine atoms and oxygen functional groups into organic molecules. This proves beneficial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and advanced materials [].
Materials Science
- Surface Modification: Chlorine pentafluoride's ability to react with various materials allows for the modification of their surface properties. This can involve etching, fluorination, or oxidation of surfaces, leading to improved adhesion, corrosion resistance, and other desirable characteristics for materials like metals, ceramics, and polymers [].
Nuclear Fuel Reprocessing (Potential Application)
- Fluorination of Plutonium: In the nuclear fuel reprocessing cycle, Chlorine pentafluoride has been explored as a potential agent for converting plutonium dioxide (PuO2) into plutonium hexafluoride (PuF6). PuF6 is a volatile compound that can be easily separated from other elements in spent nuclear fuel using gaseous diffusion techniques []. However, further research and development are needed to determine the feasibility and safety of this application.
Chlorine pentafluoride is an interhalogen compound with the chemical formula ClF₅. It appears as a colorless gas and is recognized for its strong oxidizing properties. The molecular structure of chlorine pentafluoride is characterized by a square pyramidal geometry, exhibiting C₄v symmetry, which has been confirmed through high-resolution nuclear magnetic resonance spectroscopy. This compound was first synthesized in 1963 by D. F. Smith through the fluorination of chlorine trifluoride under high temperature and pressure conditions .
- Reaction with Water: Chlorine pentafluoride reacts vigorously with water, producing chloryl fluoride and hydrogen fluoride:
This reaction is exothermic and can be hazardous due to the release of corrosive and toxic gases .
- Fluorinating Agent: Chlorine pentafluoride acts as a powerful fluorinating agent, reacting with most elements except for noble gases, nitrogen, oxygen, and fluorine .
- Reactivity with Combustibles: It can support combustion and reacts violently with combustible materials, leading to potential fire hazards .
Chlorine pentafluoride does not have significant biological applications due to its highly toxic nature. It poses severe health risks upon exposure, including respiratory distress and chemical burns. The compound is classified as toxic and corrosive, potentially fatal if inhaled or absorbed through the skin. Its interaction with moisture can lead to the formation of harmful hydrofluoric acid .
The synthesis of chlorine pentafluoride typically involves several methods:
- Fluorination of Chlorine Trifluoride:
- The primary method involves the reaction of chlorine trifluoride with fluorine gas under controlled high-temperature and high-pressure conditions:
- Direct Fluorination:
- Other methods include the direct fluorination of chlorine gas:
Chlorine pentafluoride exhibits vigorous reactions with various substances:
- Water and Moisture: It reacts explosively with water or moisture in the air, leading to the production of toxic gases such as hydrogen fluoride and chlorine gas .
- Combustible Materials: The compound can ignite or react violently when in contact with organic materials or other combustibles, necessitating careful handling protocols in laboratory settings .
Chlorine pentafluoride is part of a broader category of interhalogen compounds. Here are some similar compounds along with their unique characteristics:
| Compound | Formula | Unique Features |
|---|---|---|
| Chlorine trifluoride | ClF₃ | Less reactive than chlorine pentafluoride; used in some industrial applications. |
| Bromine pentafluoride | BrF₅ | Similar structure but more stable; used for specific fluorination reactions. |
| Iodine pentafluoride | IF₅ | Less studied; known for its unique reactivity patterns compared to other halogens. |
| Chlorine monofluoride | ClF | A simpler compound; serves as an intermediate in various reactions involving chlorine and fluorine. |
Chlorine pentafluoride stands out due to its extreme reactivity and strong oxidizing properties, making it more hazardous than many of its counterparts while also limiting its practical applications.
Physical Description
XLogP3
UNII
GHS Hazard Statements
H270 (100%): May cause or intensify fire;
oxidizer [Danger Oxidizing gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Oxidizer;Compressed Gas;Corrosive;Acute Toxic








